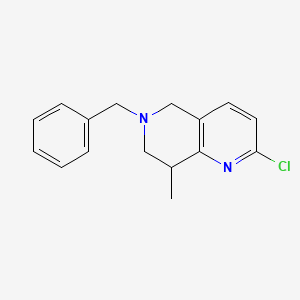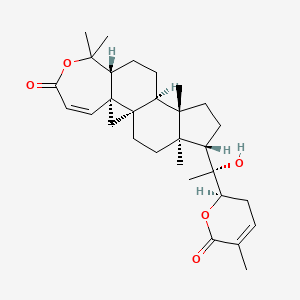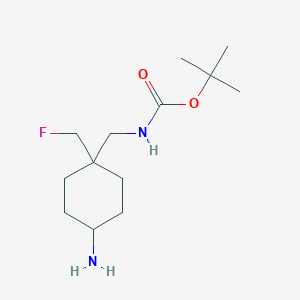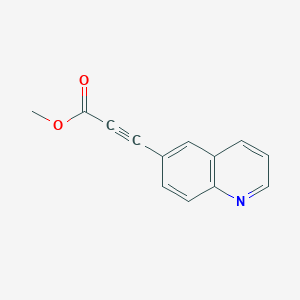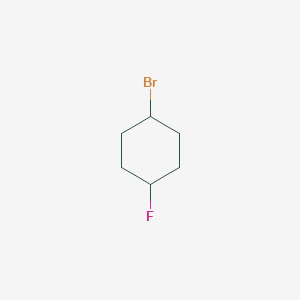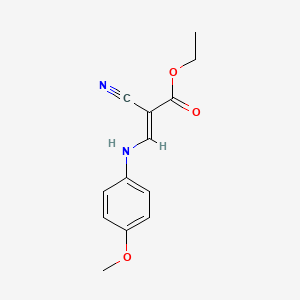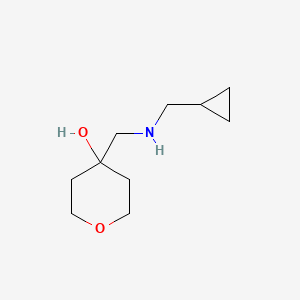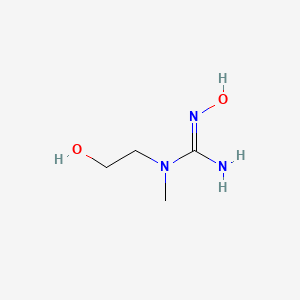
n-Hydroxy-n'-(2-hydroxyethyl)-n'-methylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine is an organic compound with a unique structure that includes both hydroxyl and guanidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine typically involves the reaction of guanidine derivatives with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine may involve large-scale batch or continuous processes. These methods often utilize more efficient catalysts and optimized reaction conditions to ensure high throughput and cost-effectiveness. The purification of the final product is achieved through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and guanidine groups play a crucial role in binding to these targets, leading to modulation of biological pathways. This compound can inhibit enzyme activity or alter protein function, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in having a hydroxyl group but differs in its polymerizable acrylic group.
2-Hydroxyethyl acrylate: Contains a hydroxyl group and an acrylate moiety, used in polymer synthesis.
Uniqueness
2-Hydroxy-1-(2-hydroxyethyl)-1-methylguanidine is unique due to the presence of both hydroxyl and guanidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C4H11N3O2 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-hydroxy-1-(2-hydroxyethyl)-1-methylguanidine |
InChI |
InChI=1S/C4H11N3O2/c1-7(2-3-8)4(5)6-9/h8-9H,2-3H2,1H3,(H2,5,6) |
InChI-Schlüssel |
OXOQJTBVQYBGLJ-UHFFFAOYSA-N |
Isomerische SMILES |
CN(CCO)/C(=N/O)/N |
Kanonische SMILES |
CN(CCO)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


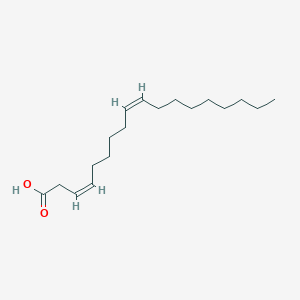
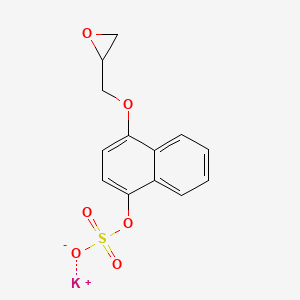


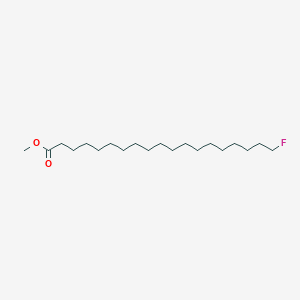
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
